molecular formula C13H10N2O2S B2958549 5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 867330-00-5

5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B2958549
CAS No.: 867330-00-5
M. Wt: 258.3
InChI Key: KGDYJJWQHOUGGE-UHFFFAOYSA-N
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Description

5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a sulfanyl group, an oxa group, and a diazatricyclic core, which contribute to its diverse reactivity and functionality.

Preparation Methods

The synthesis of 5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves multiple steps, typically starting with the preparation of the tricyclic core. The synthetic route often includes the following steps:

    Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic structure.

    Introduction of Functional Groups: The sulfanyl and oxa groups are introduced through substitution reactions.

    Final Modifications: The prop-2-en-1-yl group is added in the final steps to complete the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the double bonds.

    Substitution: The functional groups can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites, while the oxa group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies.

Comparison with Similar Compounds

Similar compounds to 5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one include:

These compounds share structural similarities but differ in their functional groups and specific reactivities, highlighting the uniqueness of this compound in terms of its applications and chemical behavior.

Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-2-7-15-12(16)11-10(14-13(15)18)8-5-3-4-6-9(8)17-11/h2-6H,1,7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDYJJWQHOUGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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